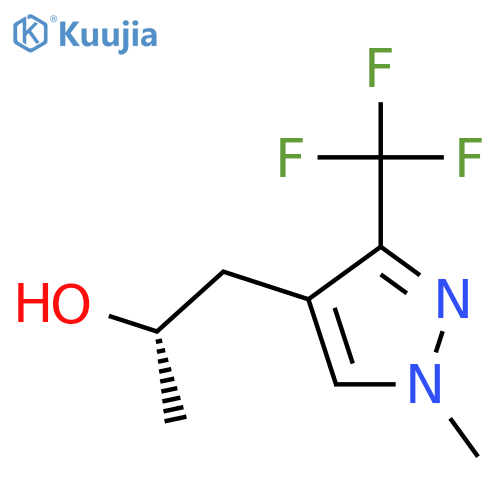

Cas no 2227662-60-2 ((2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol)

(2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol

- (2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol

- EN300-1971503

- 2227662-60-2

-

- インチ: 1S/C8H11F3N2O/c1-5(14)3-6-4-13(2)12-7(6)8(9,10)11/h4-5,14H,3H2,1-2H3/t5-/m0/s1

- InChIKey: OTKMBYDRWIBIPL-YFKPBYRVSA-N

- SMILES: FC(C1C(=CN(C)N=1)C[C@H](C)O)(F)F

計算された属性

- 精确分子量: 208.08234746g/mol

- 同位素质量: 208.08234746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- XLogP3: 1.2

(2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971503-5.0g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 5g |

$5807.0 | 2023-05-31 | ||

| Enamine | EN300-1971503-0.1g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-0.05g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-0.25g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-1g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-5g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-0.5g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-2.5g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1971503-10.0g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 10g |

$8611.0 | 2023-05-31 | ||

| Enamine | EN300-1971503-1.0g |

(2S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |

2227662-60-2 | 1g |

$2002.0 | 2023-05-31 |

(2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol 関連文献

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

(2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-olに関する追加情報

Comprehensive Overview of (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol (CAS No. 2227662-60-2)

The compound (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol (CAS No. 2227662-60-2) is a chiral organic molecule featuring a pyrazole ring substituted with a trifluoromethyl group and a propan-2-ol side chain. Its unique structure makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive molecules. The (2S) stereochemistry indicates its enantiomeric purity, which is critical for applications requiring high specificity, such as drug design and catalysis.

In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and lipophilicity, traits highly valued in medicinal chemistry. Researchers frequently search for "trifluoromethyl pyrazole derivatives" or "chiral alcohol applications in drug discovery," reflecting the growing interest in this chemical space. The presence of the trifluoromethyl group in CAS No. 2227662-60-2 aligns with trends in fluorine chemistry, a field gaining traction for its ability to improve drug efficacy and reduce side effects.

The synthesis of (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol often involves asymmetric reduction or enzymatic resolution to achieve the desired (2S) configuration. This process is a focal point for queries like "stereoselective synthesis of pyrazole alcohols" or "enantiopure compound preparation." The compound’s potential as a building block for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators further drives its relevance in high-impact research areas.

From an industrial perspective, CAS No. 2227662-60-2 is explored for its utility in crop protection chemicals, addressing global concerns about sustainable agriculture. Searches for "pyrazole-based agrochemicals" or "eco-friendly pesticide intermediates" highlight this application. The compound’s lipophilic properties, imparted by the trifluoromethyl group, enhance its permeability in biological systems, a feature often discussed in forums on "bioavailability enhancement strategies."

Analytical characterization of (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol typically employs techniques like NMR spectroscopy, HPLC, and mass spectrometry, topics frequently searched by quality control professionals. Its stability under various pH conditions is another area of investigation, resonating with queries such as "pH stability of chiral alcohols." These aspects underscore the compound’s versatility and adaptability in diverse scientific workflows.

In summary, CAS No. 2227662-60-2 represents a convergence of structural novelty and functional utility, making it a valuable candidate for cutting-edge research. Its alignment with trends like fluorine chemistry, enantioselective synthesis, and green agrochemicals ensures its continued prominence in both academic and industrial settings. As the scientific community prioritizes precision and sustainability, compounds like (2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol will remain at the forefront of innovation.

2227662-60-2 ((2S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-ol) Related Products

- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)

- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

- 2097813-15-3(benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate)

- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

- 1332482-73-1(cis-cyclobutane-1,3-diol)